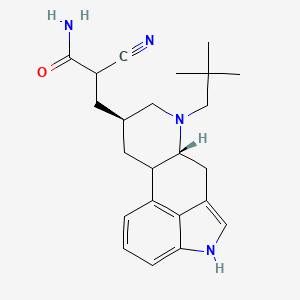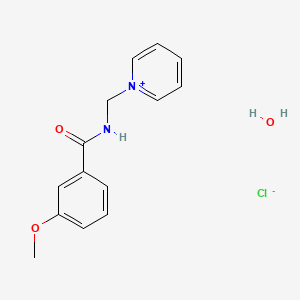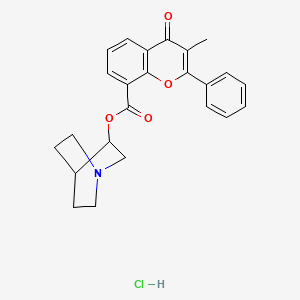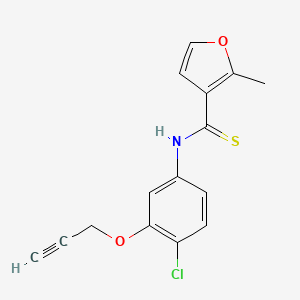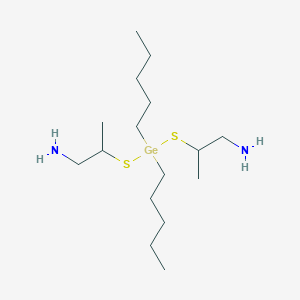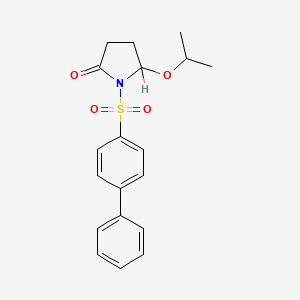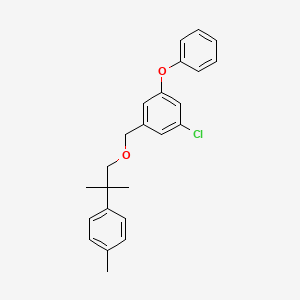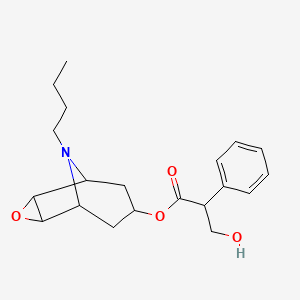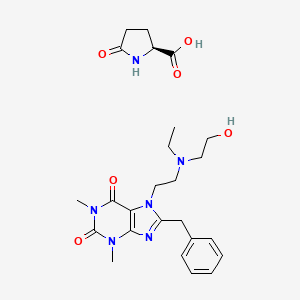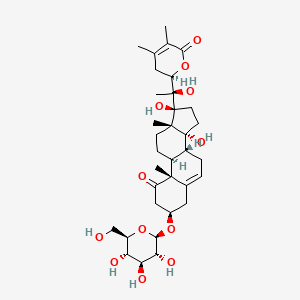
Coagulin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coagulin L is a withanolide, a type of steroidal lactone, isolated from the medicinal plant Withania coagulans. This compound is known for its diverse biological activities, including anti-inflammatory, immunomodulatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coagulin L can be synthesized through various organic synthesis methods. One common approach involves the extraction of withanolides from Withania coagulans using solvents like methanol or ethanol. The extract is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) . The specific reaction conditions for synthesizing this compound involve maintaining the temperature and pH at optimal levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Withania coagulans plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using HPLC or other chromatographic techniques . This method ensures a high yield of pure this compound suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Coagulin L undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Coagulin L has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.
Mechanism of Action
Coagulin L exerts its effects through various molecular targets and pathways. It modulates the immune response by inhibiting the activation of Toll-like receptor 4 (TLR4) and downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways . This inhibition reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Coagulin L is unique among withanolides due to its specific structural features and biological activities. Similar compounds include:
Withaferin A: Found in Withania somnifera, known for its anti-cancer and anti-inflammatory properties.
Withanolide F: Another withanolide with immunomodulatory and anti-inflammatory effects.
Coagulin H: An antidiabetic withanolide found in Withania coagulans.
This compound stands out due to its potent immunomodulatory and antioxidant properties, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
216164-64-6 |
|---|---|
Molecular Formula |
C34H50O12 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-[(3R,8R,9S,10R,13S,14R,17S)-14,17-dihydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C34H50O12/c1-16-12-24(46-28(40)17(16)2)32(5,41)34(43)11-10-33(42)21-7-6-18-13-19(44-29-27(39)26(38)25(37)22(15-35)45-29)14-23(36)31(18,4)20(21)8-9-30(33,34)3/h6,19-22,24-27,29,35,37-39,41-43H,7-15H2,1-5H3/t19-,20+,21-,22-,24-,25-,26+,27-,29-,30+,31+,32+,33-,34+/m1/s1 |
InChI Key |
SYYXVJIFABSJBU-MJJWKRKWSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


